Cas no 898429-99-7 (4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate)
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- [4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] methanesulfonate
- 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate
-
- Inchi: 1S/C19H14O7S/c1-23-16-5-3-4-11-8-17(25-19(11)16)14-10-18(20)24-15-7-6-12(9-13(14)15)26-27(2,21)22/h3-10H,1-2H3
- InChI Key: AJVOMODNECTCKF-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C(OS(C)(=O)=O)C=C2C(C2=CC3=CC=CC(OC)=C3O2)=C1
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2655-0143-2μmol |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-5μmol |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-10μmol |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-20μmol |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-1mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-2mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-3mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-4mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-5mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2655-0143-10mg |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate |
898429-99-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate
Professional Introduction to Compound with CAS No. 898429-99-7 and Product Name: 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate
Compound with the CAS number 898429-99-7 and the product name 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings, including benzofuran and chromene, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.
The 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate moiety is particularly noteworthy, as it combines elements known to exhibit biological activity. The methanesulfonate group, while not directly contributing to the core pharmacophore, plays a crucial role in modulating solubility and bioavailability, which are critical factors in drug design. This compound’s synthesis involves sophisticated organic transformations, highlighting the expertise required to produce such molecules with high purity and yield.
Recent research in the field of heterocyclic chemistry has demonstrated that compounds containing benzofuran and chromene derivatives often possess anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that 7-methoxybenzofuran analogs can interact with specific enzymes and receptors, leading to therapeutic effects. The 2H-chromen scaffold is similarly well-documented for its role in various pharmacological pathways. The methanesulfonate ester in this compound further enhances its potential by improving its pharmacokinetic profile.
In the context of drug discovery, the 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate structure presents an intriguing candidate for further investigation. Its dual heterocyclic system may enable multiple points of interaction with biological targets, increasing its therapeutic efficacy. Preliminary computational studies suggest that this compound exhibits favorable binding affinities for certain enzymes implicated in metabolic disorders. Such findings align with the growing interest in developing multi-target drugs that can address complex diseases more effectively than single-target agents.
The synthesis of this compound also underscores the importance of green chemistry principles in modern pharmaceutical research. Efficient synthetic routes that minimize waste and utilize sustainable methodologies are increasingly prioritized. The use of methanesulfonate derivatives as intermediates is particularly advantageous due to their stability and ease of handling under various reaction conditions. This aligns with global efforts to reduce the environmental impact of chemical synthesis while maintaining high standards of product quality.
From a medicinal chemistry perspective, the structural features of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate offer a rich platform for further derivatization. Researchers can explore modifications such as halogenation or alkylation to enhance specific biological activities. For example, introducing fluorine atoms at strategic positions could improve metabolic stability while preserving pharmacological potency. Such modifications are often guided by structure/activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool in biochemical research, particularly in studying enzyme mechanisms and receptor interactions. Advanced spectroscopic techniques combined with computational modeling have enabled researchers to gain deeper insights into how this molecule interacts with biological systems at a molecular level. These insights are crucial for designing more effective drugs with fewer side effects.
In conclusion, compound with CAS No. 898429-99-7 and the product name 4-(7-methoxy-1-benzofuran-2-yli)-2 oxo - 2 H - chromen - 6 - yl methanesulfonate represents a promising advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups position it as a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, their role in addressing global health challenges will undoubtedly expand.
898429-99-7 (4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)